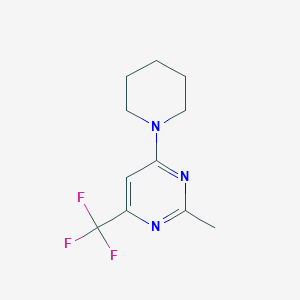

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-8-15-9(11(12,13)14)7-10(16-8)17-5-3-2-4-6-17/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBORRZLVRAXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions:

Methylation: The methyl group at the 2-position can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or trifluoromethyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidinyl group can improve its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- Piperidine vs. Piperazine : Piperazine (as in olanzapine) increases polarity due to its additional nitrogen, favoring solubility and receptor interactions in CNS drugs . Piperidine, in contrast, offers greater conformational flexibility.

- Trifluoromethyl vs. Methoxy : The electron-withdrawing trifluoromethyl group (target compound) improves metabolic stability compared to electron-donating methoxy groups (), which may enhance herbicidal activity .

Synthetic Challenges :

- Compound 21k () exhibits a low yield (28%), likely due to steric hindrance from the trifluoromethylated piperidine . The target compound’s simpler structure may offer synthetic advantages.

Biological Activity Trends :

- Antipsychotics : Olanzapine’s piperazinyl group is critical for dopamine receptor antagonism, whereas the target compound’s piperidine may target different pathways .

- Anti-infectives : highlights a pyrimidine-dione derivative with anti-mycobacterial activity, emphasizing the role of dione moieties absent in the target compound .

Electronic and Physicochemical Properties

Biologische Aktivität

2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a pyrimidine ring with a methyl group at the 2-position, a piperidinyl group at the 4-position, and a trifluoromethyl group at the 6-position. Its unique structure contributes to various biological activities, making it a subject of interest in drug discovery and development.

The molecular formula of 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is , with a molecular weight of approximately 236.23 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for pharmacological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.23 g/mol |

| CAS Number | 2195877-52-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group increases the compound's hydrophobicity, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets. The piperidinyl moiety may also contribute to binding affinity and selectivity toward specific receptors or enzymes.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, influencing central nervous system functions.

- Ion Channels : Potential effects on ion channels could alter cellular excitability and signaling pathways.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in central nervous system disorders. It serves as a building block for synthesizing pharmaceuticals aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases.

Case Studies

- CNS Disorders : In vitro studies have demonstrated that derivatives of this compound can enhance neurotransmitter release, suggesting potential applications in treating mood disorders.

- Anticancer Activity : Research indicates that related pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation.

Comparative Analysis

When compared to similar compounds, 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine shows distinct advantages due to its trifluoromethyl substitution which imparts enhanced pharmacokinetic properties.

| Compound Name | IC50 (μM) | Target Type |

|---|---|---|

| 2-Methyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine | TBD | CNS Receptors |

| 2-Methyl-4-(piperidin-1-yl)-5-(trifluoromethyl)pyrimidine | TBD | Cancer Cell Lines |

Safety and Toxicity

Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are required to fully assess its safety in humans.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.